molecular formula C25H24BrN3O2 B3750705 2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol

2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol

Cat. No.: B3750705
M. Wt: 478.4 g/mol
InChI Key: PJYYDZLAGOZOGP-UHFFFAOYSA-N
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Description

2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol is a complex organic compound with a molecular formula of C25H24BrN3O2 and a molecular weight of 478.381 Da . This compound features a bromine atom, a fluorenyl group, a piperazine ring, and a methoxyphenol moiety, making it a unique and versatile molecule in various scientific fields.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research could involve further testing of its biological activity and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities

Properties

IUPAC Name

2-bromo-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O2/c1-31-23-15-17(14-22(26)25(23)30)16-27-29-12-10-28(11-13-29)24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-9,14-16,24,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYDZLAGOZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Reactant of Route 3
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2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Reactant of Route 4
Reactant of Route 4
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Reactant of Route 5
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol
Reactant of Route 6
2-bromo-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)-6-methoxyphenol

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